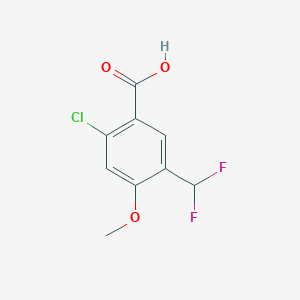

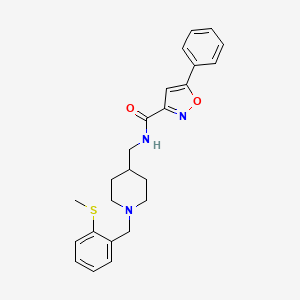

![molecular formula C22H24BrN3O2 B2791346 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-52-6](/img/structure/B2791346.png)

9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline” is a complex organic compound with the molecular formula C22H24BrN3O2 . It belongs to the class of compounds known as 6H-indolo[2,3-b]quinoxalines . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a multi-step protocol starting from isatin . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The planar structure of this compound aids in the intercalation of DNA, which in turn is responsible for biological activities such as cytotoxicity, antiviral activity, etc .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their interaction with DNA. They are known to intercalate into the DNA helix, disrupting processes vital for DNA replication .Mechanism of Action

Target of Action

The primary targets of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to intercalate into the DNA structure, which can disrupt the normal function of DNA and lead to various biological effects .

Mode of Action

This compound interacts with its targets by intercalating into the DNA structure . This interaction can cause changes in the DNA structure, affecting its ability to replicate and transcribe, which can lead to cell death .

Biochemical Pathways

It is known that the compound’s interaction with dna can disrupt normal cellular processes, leading tocell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Pharmacokinetics

Similar compounds have been found to exhibit high solubility and stability, which can contribute to their bioavailability .

Result of Action

The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is due to the compound’s interaction with DNA, which can affect the DNA’s ability to replicate and transcribe .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline in lab experiments is its potent anticancer activity. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which can make it difficult to obtain sufficient quantities for large-scale experiments.

Future Directions

There are several potential future directions for research on 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of its potential as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential targets for its activity. Finally, more research is needed to evaluate the safety and efficacy of the compound in vivo, in order to determine its potential as a therapeutic agent.

Conclusion

In conclusion, this compound is a promising compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its potent anticancer, antimicrobial, and antiviral activities make it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline involves the reaction of 2,3-dipropoxyaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis method is typically around 50%.

Scientific Research Applications

9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline are largely determined by its structure and the presence of the indoloquinoxaline scaffold . This scaffold is known to interact with various biomolecules, although specific interactions with enzymes or proteins for this particular compound have not been reported in the literature .

Cellular Effects

Related compounds in the indoloquinoxaline family have been shown to interact with DNA, potentially influencing cell function .

Molecular Mechanism

It is known that indoloquinoxalines can intercalate into DNA, disrupting vital processes for DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits remarkable stability, with a high solubility in acetonitrile

properties

IUPAC Name |

9-bromo-6-ethyl-2,3-dipropoxyindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O2/c1-4-9-27-19-12-16-17(13-20(19)28-10-5-2)25-22-21(24-16)15-11-14(23)7-8-18(15)26(22)6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHUXQGKIMPXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)

![7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2791270.png)

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2791271.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methoxyphenyl)methanone](/img/structure/B2791272.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2791275.png)

![1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2791282.png)

![1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791286.png)